molecular formula C18H14N2O3 B4045554 2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid

2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid

Cat. No.: B4045554
M. Wt: 306.3 g/mol
InChI Key: LFJPOQUBXUYQKU-UHFFFAOYSA-N
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Description

“N-[(2-phenyl-4-quinolinyl)carbonyl]glycine” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “N-[(2-phenyl-4-quinolinyl)carbonyl]glycine”, has been a topic of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .


Molecular Structure Analysis

The molecular structure of “N-[(2-phenyl-4-quinolinyl)carbonyl]glycine” is characterized by a benzene ring fused with a pyridine moiety . The linear formula of the compound is C18H14N2O3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[(2-phenyl-4-quinolinyl)carbonyl]glycine” are not well-documented in the available literature. The compound has a molecular weight of 320.342 Da .

Scientific Research Applications

Cytoprotective and Receptor Inhibition Properties

Research has demonstrated the synthesis of thieno[2,3-b]pyridinones, acting both as cytoprotectants and inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor, using 3-phenyl-4-hydroxyquinolin-2(1H)-one as a template. These compounds have shown potential in protecting against glutamate-induced toxicity, indicating a possible therapeutic application in neuroprotective strategies (Buchstaller et al., 2006).

Metabolic Pathways and Tumorigenesis

Glycine decarboxylase (GLDC) has been identified as a metabolic oncogene linking glycine metabolism with tumorigenesis. This enzyme's role in converting glycine to serine highlights the importance of glycine derivatives in biochemical pathways and their potential implications in cancer research (Go et al., 2014).

Environmental Impact and Herbicide Resistance

Studies on glyphosate (N-(phosphonomethyl)glycine) and its translocation from plants to soil have underscored the environmental persistence and behavior of this herbicide and its derivatives. This research aids in understanding the fate of such chemicals in agricultural settings and their potential impact on ecosystems (Laitinen et al., 2007).

Sensor Development for Metal Ions

Quinoline derivatives have been utilized in creating fluorescent sensors, such as carbon nanotube-based chemosensors for detecting Cu2+ ions. This application demonstrates the potential of N-[(2-phenyl-4-quinolinyl)carbonyl]glycine derivatives in environmental monitoring and analytical chemistry (Dong et al., 2009).

Corrosion Inhibition

Research into novel quinoline derivatives has shown their effectiveness as green corrosion inhibitors for mild steel in acidic media. This suggests potential industrial applications in protecting metal surfaces from corrosion, contributing to material longevity and sustainability (Singh et al., 2016).

Safety and Hazards

The safety and hazards associated with “N-[(2-phenyl-4-quinolinyl)carbonyl]glycine” are not well-documented in the available literature. Sigma-Aldrich, a supplier of the compound, states that the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-17(22)11-19-18(23)14-10-16(12-6-2-1-3-7-12)20-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJPOQUBXUYQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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